molecular formula C17H15ClN2O B2944886 (4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 339015-73-5

(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Cat. No.: B2944886
CAS No.: 339015-73-5
M. Wt: 298.77
InChI Key: KQRKOTJZLVLZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone (CAS 339015-73-5) is a chemical compound with the molecular formula C17H15ClN2O and a molecular weight of 298.77 g/mol . This tetrahydropyridazine derivative is recognized in scientific research as a selective antagonist for the Neurokinin-3 (NK-3) receptor . NK-3 receptors are primarily located in the central and peripheral nervous systems and are involved in various physiological processes by interacting with the neuropeptide neurokinin B. This makes NK-3 receptor antagonists like this compound valuable tools for investigating functions and disorders related to this receptor pathway . The compound is offered in high purity, with options exceeding 90% and 99% available from suppliers . Researchers can source it in quantities ranging from 1mg to 1g to suit different experimental needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-chlorophenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-15-10-8-14(9-11-15)17(21)20-12-4-7-16(19-20)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRKOTJZLVLZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinyl core. One common approach is the condensation of appropriate precursors, such as 4-chlorobenzaldehyde and phenylhydrazine , under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyridazinyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH₃).

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition reactions.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key differences between the target compound and structurally analogous derivatives:

Compound Molecular Weight Substituents Key Structural Features Biological/Functional Relevance
(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone Not explicitly reported 4-chlorophenyl, phenyl, dihydro-pyridazinyl Partially saturated pyridazine ring; dihedral angles ~50–90° Potential CNS activity (inferred from analogs)
(4-chlorophenyl)(3-methanesulfonylphenyl)methanone 294.76 4-chlorophenyl, 3-methanesulfonylphenyl Fully aromatic; sulfonyl group enhances polarity and hydrogen-bonding capacity Likely enzyme inhibition (sulfonyl groups in drug design)
5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one Not explicitly reported 4-chlorophenyl, oxazepine ring Seven-membered oxazepine ring; lipophilic cyclic structure Neuropharmacological activity (GABA analogs)

Electronic and Reactivity Differences

  • Electron Localization and Reactivity: The pyridazinyl group in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic analogs like (4-chlorophenyl)(3-methanesulfonylphenyl)methanone. This may lower electron delocalization, as evidenced by electron localization function (ELF) analyses in related systems . Methanesulfonyl substituents in analogs enhance electrophilicity and polar surface area, improving solubility and target binding .
  • Noncovalent Interactions: Hydrogen-bonding capacity varies significantly. For example, hydroxypiperidine analogs form intermolecular O—H⋯O chains , whereas sulfonyl-containing derivatives engage in stronger dipole-dipole interactions .

Biological Activity

(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C17H15ClN2O\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

This structure features a chlorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have been shown to inhibit key kinases such as AKT2/PKBβ, which is crucial in glioma malignancy. A specific derivative exhibited an EC50 value of 20 μM against murine glioblastoma cell lines (GL261) .
    • The compound's ability to inhibit neurosphere formation in patient-derived glioma stem cells further underscores its potential as an anti-glioma agent .
  • Antimicrobial Activity :
    • The compound has demonstrated effectiveness against various phytopathogenic microorganisms, suggesting its utility in agricultural applications .
    • Studies have also indicated antiviral properties against tobacco mosaic virus (TMV), with certain derivatives showing inhibition rates comparable to commercial antifungal agents .

Table 1: Anticancer Activity of Related Compounds

CompoundEC50 (μM)Target Kinase
4j20AKT2/PKBβ
MK-22062AKT1/PKBα

The above table summarizes the potency of compound 4j compared to a known reference compound MK-2206, highlighting the specificity and effectiveness of these compounds in targeting cancer-related pathways.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of critical signaling pathways associated with cell proliferation and survival. Specifically, the inhibition of AKT signaling pathways is a prominent feature, as AKT is known to play a significant role in oncogenic processes .

Q & A

Q. What are the key synthetic routes for preparing (4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone?

Methodological Answer: The compound can be synthesized via cyclization of hydrazine derivatives with ketones or aldehydes. A common approach involves:

  • Step 1: Reacting substituted pyridazine precursors with chlorinated aryl ketones under reflux conditions. For example, chlorination of pyridazinone intermediates using POCl₃ at 80–100°C yields chloropyridazine derivatives .
  • Step 2: Functionalization via hydroxymethylation using formaldehyde (37–41% aqueous solution) in methanol under reflux for 9–12 hours, followed by crystallization from methanol (yield: ~24%) .
  • Purification: Column chromatography or recrystallization in ethanol/methanol mixtures is recommended to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1677 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms structural integrity. For example, aromatic protons in the 4-chlorophenyl group appear as doublets at δ 7.2–7.6 ppm .
  • Mass Spectrometry: Determines molecular weight (e.g., [M+H]+ peak at m/z 337.8) .
  • TLC Monitoring: Solvent system: toluene/ethyl acetate/formic acid (5:4:1) with UV/iodine visualization .

Advanced Research Questions

Q. How can researchers optimize low yields in hydroxymethylation reactions?

Methodological Answer: Low yields (~24%) in hydroxymethylation may arise from incomplete formaldehyde incorporation or side reactions. Strategies include:

  • Parameter Optimization: Increase formaldehyde concentration (1.5–2.0 eq) and extend reaction time to 12–15 hours .
  • Temperature Control: Maintain reflux at 65–70°C to minimize thermal degradation .
  • Workup Refinement: Rapid cooling of the reaction mixture post-reflux to stabilize intermediates .

Q. How should discrepancies in spectral data interpretation be resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR data with computational predictions (e.g., DFT simulations) .
  • Solvent Artifact Analysis: Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR .
  • Degradation Checks: Monitor sample stability under analytical conditions (e.g., organic degradation rates at 25°C vs. 40°C) .

Q. What computational tools aid in predicting bioactivity or structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to assess binding affinity with target receptors (e.g., dopamine D₂ for anti-psychotic studies) .
  • QSAR Models: Train models on pyridazine derivatives to predict logP, solubility, and toxicity profiles .
  • ADMET Prediction: SwissADME or pkCSM for pharmacokinetic profiling .

Experimental Design Considerations

  • Sample Stability: Degradation of organic intermediates during prolonged analysis (e.g., 9-hour HSI data collection) can alter results. Implement continuous cooling (4°C) to stabilize reactive intermediates .
  • Scalability: Pilot-scale synthesis (10–50 g) requires adjusting reflux times and solvent volumes to maintain yield consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.